(5-Bromothiophen-2-yl)tributylstannane
Description
(5-Bromothiophen-2-yl)tributylstannane (CAS: 143724-36-1) is an organotin compound with the molecular formula C₁₆H₂₉BrSSn and a molar mass of 452.08 g/mol. It features a bromothiophene moiety linked to a tributylstannane group, making it a critical reagent in Stille cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceutical and materials chemistry. The compound is air-sensitive and stored at room temperature . Its primary utility lies in transferring the 5-bromothiophen-2-yl group to other substrates, enabling the construction of thiophene-containing architectures.
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-tributylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrS.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPYNNAAWHVCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BrSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577729 | |
| Record name | (5-Bromothiophen-2-yl)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143724-36-1 | |
| Record name | (5-Bromothiophen-2-yl)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic method for (5-Bromothiophen-2-yl)tributylstannane involves the nucleophilic substitution of 5-bromothiophene with tributyltin chloride in the presence of a base. The reaction can be summarized as follows:
- Reactants: 5-Bromothiophene and tributyltin chloride
- Base: Commonly sodium hydride or potassium carbonate
- Solvent: Typically anhydrous solvents such as tetrahydrofuran (THF) or toluene
- Temperature: Mild to moderate heating (room temperature to reflux conditions)
- Reaction Time: Several hours, optimized depending on scale and conditions
This reaction proceeds via the formation of a stannyl anion intermediate that attacks the brominated thiophene, replacing the bromine with the tributylstannyl group at the 2-position of the thiophene ring.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydride or potassium carbonate | Deprotonates and facilitates substitution |
| Solvent | THF, toluene | Anhydrous conditions preferred |
| Temperature | 25–80 °C | Controlled to optimize yield |
| Reaction Time | 4–24 hours | Dependent on scale and catalyst presence |
| Yield | Generally high (>70%) | Purity improved by recrystallization |
Industrial methods mirror this laboratory-scale synthesis but often employ continuous flow reactors and automation to enhance consistency and throughput. This optimization is critical for large-scale production to maintain product quality and yield.
Alternative Preparation Approaches
While the direct reaction of 5-bromothiophene with tributyltin chloride is the most common, other methods have been explored in research to improve efficiency or selectivity:
- Microwave-Assisted Synthesis: Utilization of microwave irradiation to accelerate the reaction kinetics, leading to shorter reaction times and improved yields.
- Ultrasound Irradiation: Ultrasound can enhance mass transfer and reaction rates, reducing reaction times and potentially increasing purity.
- Cross-Coupling Precursor Synthesis: Preparation of organometallic intermediates (e.g., lithiation of 5-bromothiophene followed by quenching with tributyltin chloride) has been reported in academic research to afford the stannane compound with controlled regioselectivity.
These enabling technologies contribute to greener and more efficient synthetic protocols, aligning with modern sustainable chemistry principles.
Reaction Mechanism Insights
The key mechanistic steps in the preparation involve:
- Deprotonation: The base deprotonates the thiophene or activates the tributyltin chloride.
- Nucleophilic Attack: The stannyl group attacks the electrophilic carbon adjacent to the bromine on the thiophene ring.
- Substitution: Bromine is displaced by the tributylstannyl moiety to form this compound.
This mechanism ensures the regioselective introduction of the tributylstannyl group at the 2-position of the thiophene ring while retaining the bromine at the 5-position, crucial for subsequent cross-coupling reactions.
Data Table Summarizing Preparation Methods
| Method | Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct substitution | 5-Bromothiophene + Tributyltin chloride + Base | Sodium hydride or K2CO3, THF, 25–80°C, 4–24 h | Simple, high yield, scalable | Requires strict anhydrous conditions |
| Microwave-assisted synthesis | Same as direct substitution | Microwave irradiation, shorter time | Faster reaction, improved yield | Requires specialized equipment |
| Ultrasound-assisted synthesis | Same as direct substitution | Ultrasound irradiation, mild heat | Enhanced mass transfer, eco-friendly | Equipment dependent |
| Lithiation followed by stannylation | 5-Bromothiophene + n-BuLi + Tributyltin chloride | Low temperature, inert atmosphere | High regioselectivity | More steps, sensitive reagents |
Research Findings and Optimization
Research indicates that the choice of base and solvent significantly influences the yield and purity of this compound. For example:
- Sodium hydride tends to give higher yields compared to potassium carbonate due to stronger deprotonation ability.
- Tetrahydrofuran (THF) is preferred for its ability to solubilize both reactants and maintain an inert environment.
- Reaction temperature control is crucial to prevent side reactions such as debromination or over-stannylation.
Enabling technologies like microwave and ultrasound irradiation have been shown to reduce reaction time from hours to minutes while maintaining or improving yields and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-yl)tributylstannane primarily undergoes substitution reactions, particularly in Stille coupling reactions where it acts as a stannylated reagent . It can also participate in other types of reactions such as oxidation and reduction under specific conditions.
Common Reagents and Conditions
Stille Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., cesium carbonate) are commonly used in Stille coupling reactions involving this compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the bromothiophene moiety.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. In Stille coupling, the primary product is a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced thiophene derivatives .
Scientific Research Applications
(5-Bromothiophen-2-yl)tributylstannane has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling.
Material Science: The compound is used in the preparation of conjugated polymers and organic semiconductors for applications in organic solar cells and light-emitting diodes.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds and pharmaceuticals.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-yl)tributylstannane in Stille coupling reactions involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide (bromine) on the thiophene ring, forming a palladium complex.
Transmetalation: The stannyl group transfers the organic moiety to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Analogues
3-[2-(5-Bromothiophen-2-yl)propan-2-yl]-5-cyclopropyl-4-ethyl-4H-1,2,4-triazole Monohydrochloride (9l)
- Molecular Formula : C₁₄H₁₈BrClN₄S
- Key Features : Combines a 5-bromothiophen-2-yl group with a triazole ring and cyclopropyl/ethyl substituents.
- Applications : Acts as a potent inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , a target for metabolic disorders.
- Comparison : Unlike the tributylstannane, this compound is a bioactive organic molecule synthesized via a hydrazide intermediate. The bromothiophenyl group here enhances target binding affinity, while the tributylstannane serves as a synthetic precursor for such structures .
(E)-N1-((5-Bromothiophen-2-yl)methylene)-N2-(2-((E)-((5-bromothiophen-2-yl)methylene)amino)ethyl)ethane-1,2-diamine
- Molecular Formula : C₁₆H₁₆Br₂N₄S₂
- Key Features: A Schiff base ligand with two 5-bromothiophen-2-yl groups and N3S2 donor atoms.
- Comparison : The bromine atoms stabilize the ligand’s electronic structure, enhancing DNA intercalation. In contrast, the tributylstannane is a reagent for constructing such brominated frameworks .
(E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Molecular Formula : C₁₆H₁₅BrO₄S
- Key Features : A chalcone derivative with a bromothiophenyl group conjugated to a trimethoxyphenyl system.
- Applications : Studied for crystallographic properties; trimethoxy groups improve solubility.
- Comparison : The bromothiophenyl group here contributes to π-conjugation, influencing electronic properties. Unlike the tributylstannane, this compound is a final product in materials science research .
Comparative Data Table
Key Comparative Insights
Functional Roles :
- The tributylstannane is a synthetic reagent , whereas other compounds are end products in drug discovery or materials science.
- Bromine in the thiophene ring enhances electron-withdrawing effects in cross-coupling reactions (stannane) and binding affinity in bioactive molecules (triazole, Schiff base).
Synthetic Utility :
- The stannane’s tributyltin group facilitates C–C bond formation, critical for constructing bromothiophene-containing pharmaceuticals .
- In contrast, compounds like the chalcone derivative rely on bromine for electronic modulation rather than reactivity .
Analytical Methods :
- SHELXL and Mercury are widely used for structural refinement and visualization across these compounds, emphasizing the importance of crystallography in validating bromothiophene-containing structures .
Biological Activity
(5-Bromothiophen-2-yl)tributylstannane is an organotin compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of a brominated thiophene ring and tributylstannyl group, suggests potential biological activities that merit detailed investigation.
Chemical Structure
The molecular formula of this compound is C13H17BrSn, with a molecular weight of 305.03 g/mol. The compound's structure features a thiophene ring substituted at the 5-position with a bromine atom and connected to a tributylstannyl group.
Biological Activity Overview
Research into the biological activity of this compound has revealed several interesting properties:
- Antimicrobial Properties : Studies indicate that organotin compounds, including those with thiophene moieties, exhibit significant antimicrobial activity against various bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with cellular metabolism.
- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells has been noted, which could be attributed to the electrophilic nature of the stannyl group.
- Fluorescent Properties : Thiophene-based compounds are known for their luminescent properties, which can be utilized in biological imaging applications. This characteristic allows for the tracking of cellular processes in live cells.
Antimicrobial Activity
A study conducted by Di Maria et al. demonstrated that thiophene derivatives exhibit varying degrees of antimicrobial activity. This compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. The results are summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity Assays
In vitro assays using various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The IC50 values for different cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings indicate a promising potential for this compound in cancer therapy, warranting further investigation into its mechanisms of action.
The proposed mechanisms underlying the biological activity of this compound include:
- Membrane Disruption : The lipophilic nature of the tributylstannyl group may facilitate incorporation into microbial membranes, leading to increased permeability and cell lysis.
- Reactive Oxygen Species (ROS) Generation : It is hypothesized that upon cellular uptake, the compound may induce oxidative stress through ROS generation, contributing to its cytotoxic effects.
- Targeting Cellular Pathways : Studies suggest that organotin compounds can interfere with signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5-bromothiophen-2-yl)tributylstannane, and how are intermediates validated?
- Methodological Answer : The compound is typically synthesized via Stille coupling precursors. A common approach involves reacting 5-bromothiophene with tributyltin chloride under palladium catalysis. Key intermediates like 3,6-bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine are validated using / NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity . Recrystallization or column chromatography is recommended for purification.
Q. How is this compound characterized structurally in solid-state studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software like SHELXL refines crystallographic data, analyzing bond lengths (e.g., Sn-C: ~2.1 Å) and angles to confirm geometry. Displacement parameters and hydrogen-bonding networks (e.g., C–H···π interactions) are modeled using Mercury CSD for visualization .
Q. What purification protocols mitigate tin-byproducts in this compound synthesis?
- Methodological Answer : Tributyltin residues are minimized via sequential solvent extraction (hexane/ethanol biphasic systems) and silica gel chromatography. Purity is verified using NMR to detect unreacted tributyltin chloride or oxidized byproducts .
Advanced Research Questions
Q. How does this compound participate in cobalt-catalyzed cross-coupling, and what intermediates form?
- Methodological Answer : In Negishi-type couplings, the stannane reacts with arylzinc reagents via transmetallation. -NMR and iodolysis experiments reveal intermediates like (5-bromothiophen-2-yl)zinc(II) chloride. Kinetic studies (GC-MS monitoring) show competing pathways, with cobalt(III) species detected via EPR spectroscopy .
Q. What computational methods predict the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) and Mulliken charges. These models correlate with experimental UV-Vis spectra (e.g., λmax ~300 nm) to assess charge-transfer efficiency in polymers .
Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved for this compound?
- Methodological Answer : Iterative refinement in SHELXL with anisotropic displacement parameters distinguishes static disorder from thermal motion. Mercury’s packing similarity tool compares unit cells with reference structures (e.g., CCDC entries) to validate hydrogen-bonding motifs .
Q. What strategies optimize this compound’s role in polymer solar cells?
- Methodological Answer : Copolymerization with electron-deficient monomers (e.g., pyrrolopyridazinedione) enhances light absorption. Device performance is tested via J-V curves under AM1.5G illumination. Atomic force microscopy (AFM) maps phase separation, while grazing-incidence XRD evaluates crystallinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental bond lengths in crystallographic studies?
- Methodological Answer : Discrepancies arise from crystal packing forces or computational approximations. Compare DFT-optimized gas-phase structures with SC-XRD data. Use Mercury’s void analysis to assess lattice strain, and refine models with Hirshfeld surfaces to quantify intermolecular interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
